1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
CAS No.: 944545-94-2
Cat. No.: VC2806853
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944545-94-2 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 |
| Standard InChI Key | YFWFFDMVASIGTN-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C(N1)C2=CC=NC=C2 |
| Canonical SMILES | CN1C(=O)C=C(N1)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Properties
Basic Identification Data
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is precisely characterized by several chemical identifiers that enable its unambiguous recognition in scientific literature and chemical databases. These identifiers are essential for researchers seeking to study or utilize this compound in their work.
Table 1: Chemical Identification Parameters of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
| Parameter | Value |
|---|---|
| CAS Registry Number | 944545-94-2 |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 |
The compound is characterized by a pyrazole core with three key substituents: a methyl group at the N1 position, a pyridin-4-yl group at C3, and a hydroxyl group at C5 that typically exists in its tautomeric form as a ketone, giving rise to the alternative name 2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one.
Structural Features and Tautomerism
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol exhibits tautomerism, a common phenomenon in pyrazole-based structures. The 5-hydroxy tautomer can convert to the corresponding 5-keto form (pyrazolone), which is often the predominant form in solution. This tautomeric behavior significantly influences the compound's physical properties, reactivity, and biological interactions.
Similar structural features are observed in related compounds such as 3-methyl-1-phenyl-1H-pyrazol-5-ol, where a phenyl group replaces the pyridin-4-yl moiety. Crystal structure studies of these related compounds reveal important insights into the potential structural characteristics of our target molecule .
Physicochemical Properties
Physical State and Stability
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol typically exists as a solid at room temperature, consistent with the physical properties of similar pyrazole derivatives. The compound should be stored at room temperature according to standard handling protocols. While specific stability data for this exact compound is limited in the available literature, pyrazole derivatives generally demonstrate reasonable stability under normal laboratory conditions.
Solubility and Partition Characteristics
Based on its molecular structure containing both hydrophilic (pyrazolone, pyridine nitrogen) and hydrophobic (methyl, aromatic) components, 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol likely demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The pyridine nitrogen and the hydroxyl/carbonyl group can participate in hydrogen bonding, potentially enhancing its solubility in protic solvents.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol typically involves the condensation of pyridine derivatives with appropriate pyrazole precursors. This approach aligns with established methods for preparing pyrazole compounds with various substituents.
Based on synthetic routes for similar compounds, we can infer several potential pathways for the synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol:
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Condensation of methylhydrazine with an appropriate β-keto ester containing the pyridine moiety
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Cyclization reactions involving pyridine-containing precursors and methylhydrazine derivatives
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Modification of pre-formed pyrazole structures through coupling reactions with pyridine derivatives
Biological Activities and Applications
Research Applications in Biochemistry
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is utilized in biochemical research, particularly in proteomics studies and investigations of protein interactions and signaling pathways. Its structural features make it valuable for designing molecules with specific biological activities and for studying cellular processes such as:
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Inflammation
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Cell proliferation
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Apoptosis
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Enzyme modulation
Structure-Activity Relationships
The biological activity of pyrazole compounds is significantly influenced by their substituents. In related compounds, research has shown that:
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The nature of substituents on the pyrazole ring affects antimicrobial activity
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Electron-donating groups may enhance certain biological activities
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The position and type of substituents can determine the specificity for different biological targets
For instance, studies on similar pyrazole derivatives have demonstrated that modifications at the aryl ring can significantly impact antifungal activity, with electron-donating groups generally increasing activity while electron-withdrawing groups may have the opposite effect .
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be accomplished through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR would provide valuable information about the carbon-hydrogen framework and confirm the presence of the pyrazole and pyridine rings.
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Infrared (IR) Spectroscopy: This technique would help identify functional groups, particularly the hydroxyl/carbonyl group characteristic of the pyrazolone tautomer.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to the compound's structure.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly employed for the analysis and purification of pyrazole derivatives . For 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, HPLC analysis would typically utilize:
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Reversed-phase columns
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Mobile phases consisting of water-acetonitrile or water-methanol mixtures
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UV detection at wavelengths appropriate for pyrazole and pyridine chromophores
Structure-Based Design and Molecular Interactions
Computational Studies
Computational approaches such as molecular docking and molecular dynamics simulations could provide valuable insights into how 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol interacts with biological targets. These methods can help predict:
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Binding affinities to specific proteins
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Conformational preferences in different environments
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Structure-activity relationships for designing more potent derivatives
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